molecular formula C21H21FN4O4S B2563464 Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate CAS No. 1242962-44-2

Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate

Cat. No. B2563464
CAS RN: 1242962-44-2
M. Wt: 444.48
InChI Key: NJTHVFMXATVXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate is a useful research compound. Its molecular formula is C21H21FN4O4S and its molecular weight is 444.48. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Research involving the synthesis of complex pyrimidinone and triazinone derivatives, such as the work by Abdel-rahman, Bakhite, and Al-Taifi (2002), showcases the exploration of new compounds with potential antimicrobial activities. These compounds are synthesized through reactions involving various starting materials, leading to the creation of new heterocycles tested for their antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Such research highlights the ongoing efforts to discover new therapeutic agents against microbial infections, which might be a relevant field of application for the mentioned chemical compound.

Anticancer Research

The discovery and development of novel kinase inhibitors for cancer treatment are critical areas of contemporary medical research. Compounds with structural features similar to "Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate" might be investigated for their potential to act as selective inhibitors against specific cancer targets. For instance, the development of selective Met kinase inhibitors demonstrates the potential of such compounds in cancer therapy, as seen in the research by Schroeder et al. (2009), which advanced a specific inhibitor into phase I clinical trials due to its excellent efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Drug Metabolism Studies

Understanding the metabolism of antineoplastic tyrosine kinase inhibitors in patients, such as the study on Flumatinib by Gong et al. (2010), is crucial for developing effective and safe cancer treatments. Identifying the main metabolic pathways and metabolites in humans can inform the optimization of dosage regimens and the design of compounds with improved pharmacological profiles (Gong, Chen, Deng, & Zhong, 2010).

properties

IUPAC Name

methyl 2-[[1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-30-16(27)10-23-19(28)12-6-8-26(9-7-12)21-24-17-14(11-31-18(17)20(29)25-21)13-4-2-3-5-15(13)22/h2-5,11-12H,6-10H2,1H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTHVFMXATVXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate

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